molecular formula C23H22BrN3O3 B11581895 2-{5-bromo-3-[(E)-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide

2-{5-bromo-3-[(E)-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide

Cat. No.: B11581895
M. Wt: 468.3 g/mol
InChI Key: NYXVCGCYLPYDFT-YBFXNURJSA-N
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Description

2-{5-bromo-3-[(E)-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide is a complex organic compound with a unique structure that includes bromine, indole, and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-bromo-3-[(E)-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide typically involves multiple steps, including the formation of the indole core, bromination, and subsequent functionalization with acetamide and methoxyethyl groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{5-bromo-3-[(E)-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds .

Scientific Research Applications

2-{5-bromo-3-[(E)-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-{5-bromo-3-[(E)-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and biological activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and brominated organic molecules. Examples include:

Uniqueness

What sets 2-{5-bromo-3-[(E)-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C23H22BrN3O3

Molecular Weight

468.3 g/mol

IUPAC Name

2-[5-bromo-3-[(E)-(1-methyl-2-oxoindol-3-ylidene)methyl]indol-1-yl]-N-(2-methoxyethyl)acetamide

InChI

InChI=1S/C23H22BrN3O3/c1-26-20-6-4-3-5-17(20)19(23(26)29)11-15-13-27(14-22(28)25-9-10-30-2)21-8-7-16(24)12-18(15)21/h3-8,11-13H,9-10,14H2,1-2H3,(H,25,28)/b19-11+

InChI Key

NYXVCGCYLPYDFT-YBFXNURJSA-N

Isomeric SMILES

CN1C2=CC=CC=C2/C(=C\C3=CN(C4=C3C=C(C=C4)Br)CC(=O)NCCOC)/C1=O

Canonical SMILES

CN1C2=CC=CC=C2C(=CC3=CN(C4=C3C=C(C=C4)Br)CC(=O)NCCOC)C1=O

Origin of Product

United States

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